molecular formula C11H13F2NO2 B1416757 2-(3,4-Difluorophenoxymethyl)morpholine CAS No. 1171773-00-4

2-(3,4-Difluorophenoxymethyl)morpholine

Cat. No.: B1416757
CAS No.: 1171773-00-4
M. Wt: 229.22 g/mol
InChI Key: FWGZLYHSKGFEEA-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenoxymethyl)morpholine is an organic compound with the molecular formula C11H13F2NO2 and a molecular weight of 229.22 g/mol . It is a derivative of morpholine, a heterocyclic amine, and contains a difluorophenoxy group attached to the morpholine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenoxymethyl)morpholine typically involves the reaction of 3,4-difluorophenol with morpholine in the presence of a suitable base and solvent. One common method includes the use of potassium carbonate as the base and dimethylformamide as the solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenoxymethyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Difluorophenoxymethyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenoxymethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenoxymethyl)morpholine
  • 2-(3,4-Dibromophenoxymethyl)morpholine
  • 2-(3,4-Dimethylphenoxymethyl)morpholine

Uniqueness

2-(3,4-Difluorophenoxymethyl)morpholine is unique due to the presence of the difluorophenoxy group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable tool in various research applications .

Properties

IUPAC Name

2-[(3,4-difluorophenoxy)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c12-10-2-1-8(5-11(10)13)16-7-9-6-14-3-4-15-9/h1-2,5,9,14H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGZLYHSKGFEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)COC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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